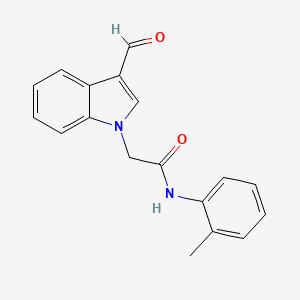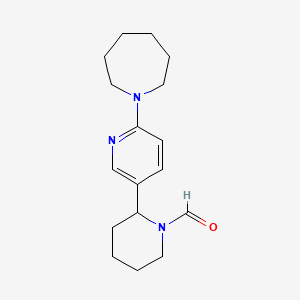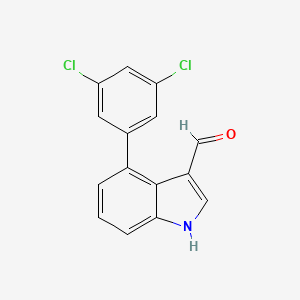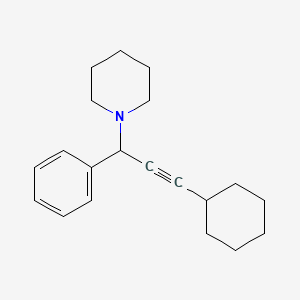
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C20H27N and a molecular weight of 281.44 g/mol This compound is characterized by the presence of a piperidine ring attached to a phenylprop-2-yn-1-yl group, which is further substituted with a cyclohexyl group
Méthodes De Préparation
The synthesis of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Cyclohexyl-1-phenylprop-2-yn-1-one: This intermediate can be synthesized through the reaction of cyclohexylacetylene with benzaldehyde in the presence of a base such as potassium carbonate.
Reduction and Cyclization: The intermediate is then reduced and cyclized using piperidine under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of signaling cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparaison Avec Des Composés Similaires
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine can be compared with similar compounds such as:
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: This compound has a similar structure but lacks the cyclohexyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This intermediate shares part of the structure but does not contain the piperidine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexyl and phenylprop-2-yn-1-yl groups, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C20H27N |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(3-cyclohexyl-1-phenylprop-2-ynyl)piperidine |
InChI |
InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h2,6-7,12-13,18,20H,1,3-5,8-11,16-17H2 |
Clé InChI |
ZSVUVQUTYKOOND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C#CC(C2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)

![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
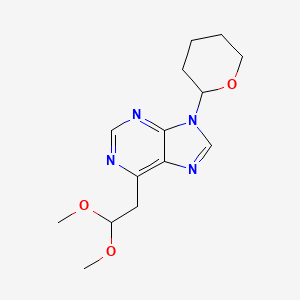

![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
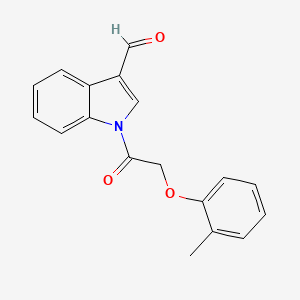


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
